N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic small molecule featuring a thiazole ring substituted with a tert-butyl group at the 4-position, linked via an acetamide bridge to a phenoxy group bearing a 2-methyltetrazole moiety. This compound combines structural elements of thiazole and tetrazole heterocycles, which are well-documented for their pharmacological relevance, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C17H20N6O2S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C17H20N6O2S/c1-17(2,3)13-10-26-16(18-13)19-14(24)9-25-12-7-5-11(6-8-12)15-20-22-23(4)21-15/h5-8,10H,9H2,1-4H3,(H,18,19,24) |
InChI Key |
JKWQKOUCQBAGPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)C3=NN(N=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Formation of the Phenoxyacetamide Moiety: This involves the reaction of phenol derivatives with chloroacetic acid or its derivatives, followed by amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenoxyacetamide moiety.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogues with Thiazole and Tetrazole Moieties
Several structurally related compounds share the acetamide-phenoxy-tetrazole framework but differ in substituents on the thiazole or phenoxy groups:
Key Observations :
- Tetrazole vs. Thiazolidinedione (TZD) : The substitution of tetrazole with TZD (as in ) introduces additional hydrogen-bonding sites, enhancing anti-inflammatory activity. However, this modification may reduce metabolic stability compared to tetrazole-containing analogues .
- Substituent Effects : Electron-withdrawing groups (e.g., chloro, fluoro) on the arylacetamide moiety improve anti-inflammatory potency, as seen in compounds 73 and 74 .
Biological Activity
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a compound that belongs to a class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, emphasizing its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring, which is critical for its biological activity, and a phenoxy group that enhances its pharmacological properties. The presence of the tert-butyl group increases lipophilicity, potentially improving bioavailability.
Biological Activities
1. Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. The compound shows significant activity against various bacterial strains and fungi. In vitro studies suggest that the thiazole moiety contributes to the inhibition of microbial growth by disrupting cellular processes.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
2. Antiviral Activity
Research indicates that compounds with thiazole rings exhibit antiviral properties. Preliminary studies suggest that this compound may inhibit viral replication in cell cultures, particularly against RNA viruses.
3. Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Studies reveal that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
The biological activity of this compound can be attributed to several mechanisms:
1. Inhibition of Enzymatic Activity
Thiazole derivatives often act as enzyme inhibitors. This compound may inhibit key enzymes involved in metabolic pathways in microorganisms and cancer cells.
2. Interaction with DNA/RNA
Studies suggest that thiazole compounds can intercalate into DNA or RNA structures, disrupting replication and transcription processes.
Case Studies
In a recent study conducted by Datar et al., thiazolidinedione derivatives were synthesized and tested for their biological activities, revealing that modifications in the thiazole structure significantly impacted their efficacy against various pathogens and cancer cell lines . Another study highlighted the structure–activity relationship (SAR) of thiazoles, demonstrating that specific substitutions on the phenoxy group enhanced the overall biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
